molecular formula C15H20N6NaO6P B1663400 8-PIP-cAMP CAS No. 31357-06-9

8-PIP-cAMP

Cat. No.: B1663400
CAS No.: 31357-06-9
M. Wt: 434.32 g/mol
InChI Key: FNCWZMQKRRKCEF-ZBMQJGODSA-M
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Mechanism of Action

Mode of Action

8-PIP-cAMP interacts with its targets by binding with different affinity to the A and B sites of the regulatory subunits . This site selectivity allows it to discriminate between them, unlike cAMP itself . When a pair of differently modified cAMP analogs with opposite site selectivity is used simultaneously for kinase activation, a synergism is observed which exceeds the normally additive effect of both compounds . For example, combination with 8-HA-cAMP preferentially activates type I, while combination with 6-MBC-cAMP selects type II .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-dependent protein kinase pathway . After binding of cAMP to the regulatory subunits, the holoenzyme complex dissociates, releasing free catalytic subunits which then are able to phosphorylate suitable substrates .

Pharmacokinetics

This compound exhibits increased metabolic stability and membrane permeability compared to cAMP . This means that it is less likely to be metabolized by phosphodiesterases and can more easily cross cell membranes . This results in a higher bioavailability of the compound within the cell.

Result of Action

The result of this compound’s action is the activation of cAMP-dependent protein kinase . This leads to the phosphorylation of suitable substrates, which can have various effects on cellular processes depending on the specific substrates involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other cAMP analogs with opposite site selectivity can enhance its effect through synergistic activation . Additionally, its stability towards phosphodiesterases and membrane permeability can be influenced by the specific conditions within the cell .

Biochemical Analysis

Biochemical Properties

8-PIP-cAMP interacts with cAMP-dependent protein kinase (PKA) type I and II . It has high metabolic stability towards cyclic nucleotide-responsive phosphodiesterases . It is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of different cancer-derived cell lines by modulating cell cycle progression and important intracellular pathways . In neuronal dendrites, a balance between diffusion and degradation led to cAMP domains with a length scale of ∼30 µm .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its activation of cAMP-dependent protein kinase (PKA). It is hardly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases . Due to its unique site selectivity, it is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .

Temporal Effects in Laboratory Settings

This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it should be stored in the refrigerator, preferably in freeze-dried form .

Metabolic Pathways

This compound is involved in the cAMP pathway . The major pathway leading to lipolysis is the activation of adenylate cyclase. The resulting increase in intracellular cAMP leads to the dissociation of protein kinase A (PKA), whose free catalytic subunits phosphorylate suitable substrates .

Transport and Distribution

This compound is readily soluble in water or DMSO . Its increased lipophilicity and good membrane permeability allow it to be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-PIP-cAMP involves the modification of cyclic adenosine monophosphate (cAMP). The hydrogen at position 8 of the nucleobase is replaced by a piperidine ring. This process typically involves the use of specific reagents and conditions to ensure the selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

8-PIP-cAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can yield a wide range of analogs with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for specific sites on protein kinase A, allowing for targeted activation of different isoforms of the enzyme. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCWZMQKRRKCEF-ZBMQJGODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635494
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31357-06-9
Record name Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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